CL-385319

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inhibitor of H5N1 avian influenza A virus infection; High Quality Biochemicals for Research Uses

Wissenschaftliche Forschungsanwendungen

Inhibition of Influenza Virus Infection

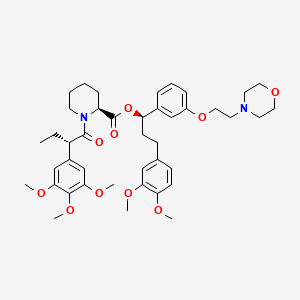

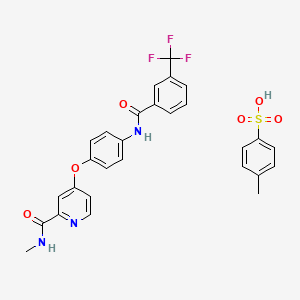

CL-385319, identified as an N-substituted piperidine, shows effectiveness in inhibiting various types of influenza A viruses, including the highly pathogenic H5N1 strain. Research demonstrates that CL-385319 interferes with the virus's fusogenic function by targeting the viral hemagglutinin. This compound has shown to prevent the infection of H5N1 influenza A virus in Madin-Darby Canine Kidney (MDCK) cells, with an IC50 of 27.03±2.54 μM and minimal cytotoxicity. Notably, CL-385319 does not inhibit N1-typed neuraminidase activity or the adsorption of H5-typed HA to chicken erythrocytes, indicating its specific action mechanism. Molecular docking analysis suggests that CL-385319 binds to the HA2 stem region of the hemagglutinin, which undergoes significant rearrangement during membrane fusion. The resistance of pseudoviruses with specific mutations (M24A in HA1 or F110S in HA2) to CL-385319 suggests the critical nature of these residues for the compound's binding (Liu et al., 2011).

Binding Mechanism and Potential for Drug Development

Further studies have explored the binding mechanism of CL-385319 to the H5N1 influenza virus hemagglutinin. The interaction follows an "induced fit" process, where the binding pocket is formed during the interaction between CL-385319 and the HA protein. This binding stabilizes the hemagglutinin structure at neutral pH, inhibiting the conformational changes required for membrane fusion. This research provides a foundation for the structure-based design of more potent influenza fusion inhibitors (Li et al., 2012).

Design and Synthesis of CL-385319 Derivatives

Further research has led to the synthesis of a series of CL-385319 derivatives, specifically targeting the H5 subtype of influenza A viruses. These derivatives block viral entry into host cells by inhibiting the low pH-induced conformational change of hemagglutinin. The most active inhibitor in this series exhibited an IC50 of 0.22 μM. The structure-activity relationships analysis revealed the importance of the 3-fluoro-5-(trifluoromethyl)benzamide moiety and the preference for a -F group over a -CF3 group in the phenyl ring. These findings highlight the potential for developing more effective inhibitors against H5N1 influenza virus (Zhu et al., 2012).

Eigenschaften

CAS-Nummer |

1210501-46-4 |

|---|---|

Produktname |

CL-385319 |

Molekularformel |

C15H19ClF4N2O |

Molekulargewicht |

354.774 |

IUPAC-Name |

3-fluoro-N-(2-piperidin-1-ylethyl)-5-(trifluoromethyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H18F4N2O.ClH/c16-13-9-11(8-12(10-13)15(17,18)19)14(22)20-4-7-21-5-2-1-3-6-21;/h8-10H,1-7H2,(H,20,22);1H |

InChI-Schlüssel |

FEMIHMMAZDXYBI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CCNC(=O)C2=CC(=CC(=C2)F)C(F)(F)F.Cl |

Synonyme |

3-Fluoro-N-(2-piperidin-1-yl-ethyl)-5-trifluoromethyl-benzamide Hydrochloride; CL385319 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![[2-(4-Hydroxyphenyl)thiazol-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B560441.png)